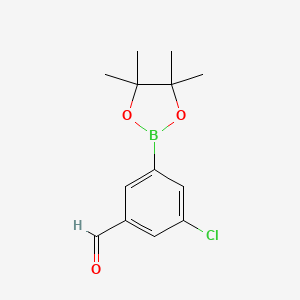

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C13H16BClO3. This compound is characterized by the presence of a chloro group, a benzaldehyde moiety, and a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of 3-chloro-5-iodobenzaldehyde with bis(pinacolato)diboron. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The aldehyde group in 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehyde derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is its role as a boronic ester in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound can react with various aryl halides to produce biaryl compounds, which are foundational in pharmaceuticals and agrochemicals .

2. Synthesis of Complex Organic Molecules

The compound serves as a key intermediate in the synthesis of complex organic molecules. Its dioxaborolane moiety enhances reactivity and selectivity in various coupling reactions. For instance, it can be utilized to synthesize functionalized phenolic compounds and other derivatives that are valuable in material science and drug development .

Recent studies have indicated potential biological activities associated with this compound:

1. Anticancer Properties

Research has shown that derivatives of boronic acids exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against cancer cells .

2. Enzyme Inhibition

The compound's structure suggests that it could act as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes through covalent bonding, which could lead to therapeutic applications in treating diseases related to dysregulated enzyme activity .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds. The dioxaborolane ring facilitates the formation of the boronate ester intermediate, which undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired product.

Comparación Con Compuestos Similares

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with the chloro group replaced by a formyl group.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.

Uniqueness: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a chloro group and a dioxaborolane ring on the benzaldehyde moiety. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields.

Actividad Biológica

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial effects, cytotoxicity against cancer cell lines, and other pharmacological profiles.

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- CAS Number : 960388-56-1

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various boron-containing compounds similar to this compound.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of related compounds against multidrug-resistant bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Staphylococcus aureus and Mycobacterium species . Although direct data on this compound is limited, its structural analogs suggest promising antimicrobial activity.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays.

In Vitro Studies

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF7 (breast cancer).

- Results :

- The compound demonstrated significant cytotoxic effects with IC50 values ranging from 0.87 to 12.91 µM against MDA-MB-231 cells.

- A selectivity index was noted where the compound showed a higher inhibitory effect on cancer cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound.

Summary of Pharmacokinetics

Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | >12 hours |

| Oral Dose | 800 mg/kg |

These findings indicate that the compound has moderate exposure and prolonged elimination half-life, which are favorable for therapeutic applications .

Safety Profile

In vivo toxicity studies have been conducted to evaluate the safety profile of related compounds. For instance, a study reported acceptable toxicity levels at high doses (40 mg/kg), indicating a good safety margin for further development .

Propiedades

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWPCDDPBKUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.